
Guanine Hydrochloride Hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanine Hydrochloride Hydrate is a compound derived from guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine is a purine base, and its hydrochloride hydrate form is often used in various scientific and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Guanine Hydrochloride Hydrate can be synthesized by dissolving guanine in dilute hydrochloric acid and allowing the solution to evaporate, forming needle-shaped crystals . This method is straightforward and commonly used in laboratory settings.
Industrial Production Methods
In industrial settings, guanine and its derivatives, including this compound, are often produced from urea production wastes or by melting ammonium salts with urea . These methods are cost-effective and scalable, making them suitable for large-scale production.
化学反应分析
Types of Reactions
Guanine Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form xanthine and uric acid.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Xanthine, uric acid.
Reduction: Dihydroguanine.
Substitution: Various substituted guanine derivatives.
科学研究应用
Guanine Hydrochloride Hydrate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Guanine Hydrochloride Hydrate involves its interaction with nucleic acids. Guanine is a key component of DNA and RNA, and its derivatives can influence the structure and function of these molecules. For example, guanine can form hydrogen bonds with cytosine, playing a crucial role in the stability of the DNA double helix .
属性
分子式 |
C5H8ClN5O2 |
|---|---|
分子量 |
205.60 g/mol |
IUPAC 名称 |
2-amino-1,7-dihydropurin-6-one;hydrate;hydrochloride |
InChI |
InChI=1S/C5H5N5O.ClH.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;/h1H,(H4,6,7,8,9,10,11);1H;1H2 |
InChI 键 |
RXLQFFCJFDDUET-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


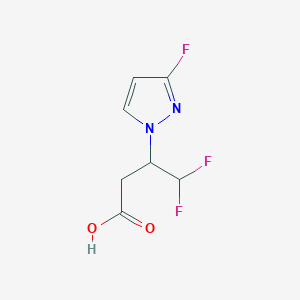
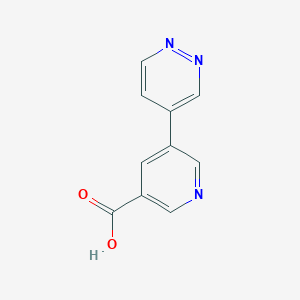

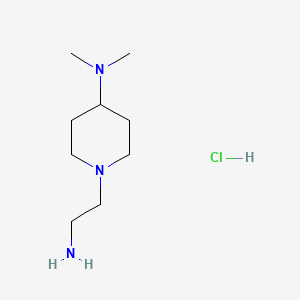

![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11897457.png)

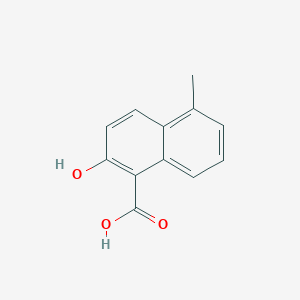
![2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11897490.png)
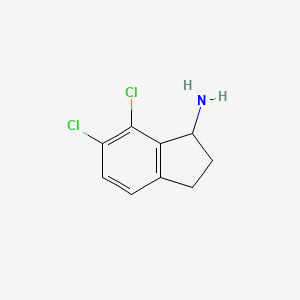
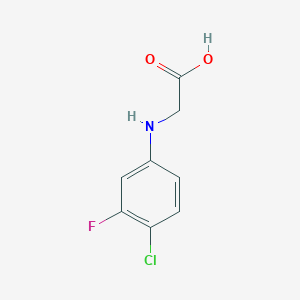

![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)

